molecular formula C8H13N3O2 B1478942 5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1855177-29-5

5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1478942
CAS RN: 1855177-29-5
M. Wt: 183.21 g/mol
InChI Key: YAVBJHXFTAZZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as 5-AEPPD, is an organic compound that is widely used in scientific research. It is an aromatic heterocycle that is composed of a pyrrole ring and two pyrrole rings linked together. 5-AEPPD is a highly versatile compound that can be used for a variety of applications in scientific research, such as synthesis, biochemical/physiological effects, and mechanisms of action. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-AEPPD.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. It’s particularly useful in constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with five-, six-, or seven-membered heterocycles. This is achieved through (3+2) cycloaddition reactions of azomethine ylides with maleimides, which is a method for accessing pyrrolidines and assembling skeletons of many alkaloids .

Medicinal Chemistry: GPR119 Agonists

In medicinal chemistry, this compound is instrumental in the design of novel GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis, and agonists targeting this receptor are potential treatments for type 2 diabetes. The compound’s scaffold can be used to restrict conformational flexibility, thereby enhancing the interaction with the GPR119 receptor .

Organic Chemistry: Cycloaddition Reactions

Organic chemists utilize 5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in cycloaddition reactions. These reactions are pivotal for creating complex organic molecules with high regio- and stereoselectivity, which are essential for the development of pharmaceuticals and other biologically active molecules .

Generation of Cyclic Azomethine Ylides

The compound is used in generating cyclic azomethine ylides, particularly from amino acids and their esters. This process is crucial for the subsequent cycloaddition with maleimides, leading to the formation of various cyclic structures that are significant in synthetic organic chemistry .

Synthesis of Polyfunctional Hexahydropyrrolo[3,4-b]pyrroles

A new synthetic approach involves the use of this compound for the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This method allows for the development of polyfunctional hexahydropyrrolo[3,4-b]pyrroles, which have potential applications in pharmaceuticals and agrochemicals .

Bioorganic Chemistry: Insulinotropic Agents

In bioorganic chemistry, the compound’s framework is utilized to create insulinotropic agents. These agents stimulate insulin release and are vital in the management of diabetes. The structural features of the compound facilitate the design of molecules that can interact with biological targets to modulate insulin levels .

properties

IUPAC Name

5-(2-aminoethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-1-2-11-3-5-6(4-11)8(13)10-7(5)12/h5-6H,1-4,9H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVBJHXFTAZZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CCN)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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